Xanthoangelol F

Description

Overview of Xanthoangelol (B1683599) F as a Chalcone (B49325) Natural Product

Xanthoangelol F is classified as a chalcone, a type of natural product belonging to the flavonoid family. foodb.ca Chalcones are characterized by their open-chain flavonoid structure, chemically described as α,β-unsaturated ketones with two aromatic rings connected by a three-carbon bridge.

Specifically, this compound is a prenylated chalcone, meaning its chemical structure is modified by the attachment of a prenyl group; in this case, a C10 geranyl group. thegoodscentscompany.com This structural feature is common among the chalcones isolated from Angelica keiskei Koidzumi (commonly known as Ashitaba), a perennial plant native to the Pacific coast of Japan. myfoodresearch.com The yellow sap of the Ashitaba plant is a particularly rich source of these compounds. nih.gov this compound is considered a 3-prenylated chalcone, indicating the position of the isoprenoid unit on its structure. foodb.ca

Below are the key chemical properties of this compound.

Significance of this compound within the Context of Chalcone Chemical Biology

The significance of this compound in the field of chemical biology is primarily derived from its use in structure-activity relationship (SAR) studies. frontiersin.orgnih.govnih.gov In several research initiatives, this compound has been evaluated alongside more biologically active chalcones from Angelica keiskei, serving as a crucial comparative compound. Its general lack of potent activity in certain assays helps to highlight the specific structural features required for a biological effect.

For instance, in a study investigating inhibitors of the SaeRS two-component system in Staphylococcus aureus, this compound, along with Xanthoangelol, showed no inhibitory activity. This was in contrast to Xanthoangelol B, which was an effective inhibitor. The key structural difference—the absence of a terminal hydroxyl group on the isoprenoid side chain of this compound—was thus identified as critical for this particular antivirulence activity.

Similarly, research on the inhibition of nuclear factor-kappa B (NF-κB) activation, a key pathway in inflammation, demonstrated that Xanthoangelol D markedly suppressed this pathway. However, this compound, when tested in the same system, did not produce the same suppressive effect. This finding underscores that subtle variations in the hydroxylation and substitution patterns on the chalcone scaffold can lead to significant differences in biological function. In another study, trace amounts of this compound were found to not affect tail bleeding time, an in vivo measure related to platelet activity. biocrick.comchemfaces.com

The role of this compound in research is therefore not as a primary bioactive agent but as an important molecular tool. By comparing its inertness in specific assays to the activity of its close structural analogues, researchers can deduce which functional groups are essential for eliciting a particular biological response, thereby advancing the understanding of chalcone chemical biology.

Historical Perspectives and Evolution of this compound Research

The investigation of this compound is intrinsically linked to the broader phytochemical exploration of Angelica keiskei. Historically, research focused on identifying and isolating the major, most abundant chalcones from the plant, such as Xanthoangelol and 4-Hydroxyderricin (B1235420), due to their wide range of reported biological activities, including antibacterial and antitumor properties. nih.govnih.govjst.go.jp

This compound, being a less abundant "minor" chalcone, entered the scientific literature as analytical techniques became more sophisticated, allowing for the isolation and characterization of compounds present in smaller quantities. Early studies involving this compound, such as a 2005 publication on NF-κB inhibition, included it as part of a panel of related chalcones isolated from the plant's roots to screen for activity. This established a pattern for its use in subsequent research.

The evolution of research involving this compound reflects a shift towards a more nuanced understanding of the plant's chemical diversity. Rather than focusing only on the most active compounds, studies began to incorporate these minor chalcones to build comprehensive structure-activity relationship models. This approach is critical for medicinal chemistry, as it provides a more complete picture of how specific molecular features contribute to or detract from biological efficacy. Therefore, the research trajectory for this compound has progressed from simple isolation and identification to its application as a key piece in the intricate puzzle of chalcone pharmacology.

Table of Mentioned Compounds

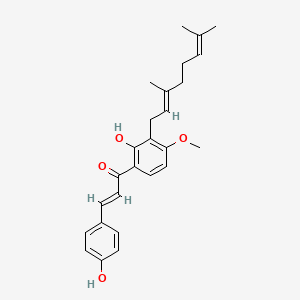

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O4/c1-18(2)6-5-7-19(3)8-14-23-25(30-4)17-15-22(26(23)29)24(28)16-11-20-9-12-21(27)13-10-20/h6,8-13,15-17,27,29H,5,7,14H2,1-4H3/b16-11+,19-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFSDEKOTLYPJU-SXZUIPJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas | |

| Record name | Xanthoangelol F | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

265652-71-9 | |

| Record name | Xanthoangelol F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265652719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHOANGELOL F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA6UD18T8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Advanced Isolation of Xanthoangelol F

Primary Botanical Sources of Xanthoangelol (B1683599) F (e.g., Angelica keiskei)

The principal botanical source for Xanthoangelol F is Angelica keiskei Koidzumi, commonly known as Ashitaba rasayanjournal.co.intandfonline.commedchemexpress.comchemfaces.comresearchgate.netresearchgate.netnih.govsci-hub.senih.govnih.govthieme-connect.comjst.go.jpnih.govresearchgate.netchemfaces.comscience.govresearchgate.netnih.govgoogle.com. This perennial plant, native to the Pacific coast of Japan, is characterized by a distinctive yellow exudate that is released from its stems and roots when cut rasayanjournal.co.inmedchemexpress.comchemfaces.comresearchgate.netjst.go.jpnih.govresearchgate.netscience.govnih.govgoogle.com. This exudate is rich in various bioactive compounds, including chalcones, flavonoids, and coumarins researchgate.netnih.gov. This compound is identified as one of the significant prenylated chalcones found within this exudate, often co-occurring with other related compounds such as Xanthoangelol, 4-hydroxyderricin (B1235420), and isobavachalcone (B1672217) rasayanjournal.co.intandfonline.comthieme-connect.comresearchgate.net.

Advanced Chromatographic Methodologies for Isolation and Purification

The isolation and purification of this compound from Angelica keiskei typically involve a multi-step process utilizing various extraction and chromatographic techniques.

Solvent-Based Extraction Techniques

The initial step in obtaining this compound involves extracting the desired compounds from the plant material using selective solvents. Ethanol (EtOH) is frequently employed for the extraction of chalcones from Angelica keiskei, often followed by maceration or reflux methods rasayanjournal.co.intandfonline.comsci-hub.senih.govnih.govresearchgate.net. Other solvents and solvent mixtures, such as methanol (B129727) (MeOH), ethyl acetate (B1210297) (EtOAc), and n-hexane, are also utilized in sequential extraction and fractionation steps to isolate different classes of compounds or to enrich the target chalcones tandfonline.comnih.govbiomolther.org. For instance, liquid-liquid partitioning with solvents of varying polarities, such as hexane (B92381) and ethyl acetate, is a common strategy to separate components based on their solubility tandfonline.comresearchgate.net. Harvesting the sap directly from the cut stems of Angelica keiskei is another method to obtain a concentrated source of these compounds google.com.

Preparative High-Performance Liquid Chromatography (HPLC) Strategies

Following initial extraction and fractionation, preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification of this compound to high purity tandfonline.comthieme-connect.comrssl.commz-at.de. This method allows for the separation of individual compounds from complex mixtures based on their differential interactions with a stationary phase within a column. Commonly used stationary phases for chalcone (B49325) purification include reversed-phase C18 (RP-18) or ODS-A columns rasayanjournal.co.intandfonline.com. Mobile phases often consist of mixtures of organic solvents like methanol or acetonitrile (B52724) with water, often employing gradient elution to optimize separation rasayanjournal.co.intandfonline.comnih.gov.

Other chromatographic techniques are also employed in conjunction with or as alternatives to preparative HPLC. These include:

Column Chromatography: Using stationary phases such as silica (B1680970) gel or Sephadex LH-20, often with solvent gradients (e.g., n-hexane/ethyl acetate, dichloromethane-methanol) to separate compounds tandfonline.comnih.govjst.go.jpresearchgate.netbiomolther.org.

High-Speed Counter-Current Chromatography (HSCCC): This technique has been used for the simultaneous separation of multiple chalcones, including this compound, from Angelica keiskei extracts using specific two-phase solvent systems nih.govscience.gov.

Quantitative Yield Analysis of this compound from Natural Extracts

The quantitative yield of this compound from Angelica keiskei can vary depending on the plant part used, the extraction method, and the purification efficiency. Research studies have reported yields in percentages relative to the dry plant material or isolated amounts from specific fractions.

| Source Material / Extraction Method | Reported Yield of this compound | Notes |

| Chopped stem, Methanol (MeOH) extract | 2.44% | Yield reported as a percentage of dry weight rasayanjournal.co.in. |

| Dried stem exudate, RP-18 chromatography | 0.7099% | Yield reported as a percentage of dry weight rasayanjournal.co.in. |

| Fraction 44 (214 mg) from Sephadex LH-20 chromatography, RP-18 chromatography | 12 mg | Isolated amount from a specific chromatographic fraction tandfonline.com. |

These figures highlight the challenges in obtaining large quantities of this compound, necessitating efficient extraction and purification protocols.

Synthetic Chemistry and Analog Development of Xanthoangelol F

Total Synthesis Strategies for Xanthoangelol (B1683599) F

While a specific, dedicated total synthesis of Xanthoangelol F has not been extensively detailed in the literature, its synthesis can be planned based on well-established methods for constructing complex chalcones, particularly the synthesis of its close structural relatives like Xanthoangelol and Xanthoangelol B. acs.orgnih.govacs.org The most common and effective strategy for assembling the chalcone (B49325) core is the Claisen-Schmidt condensation. jchemrev.comencyclopedia.pub

A plausible retrosynthetic analysis of this compound breaks the molecule down into two key precursors: a substituted acetophenone (B1666503) (A-ring precursor) and a substituted benzaldehyde (B42025) (B-ring precursor). The primary challenge lies in the regioselective installation of the geranyl (or prenyl) groups onto the phenolic rings.

Key Synthetic Steps:

Preparation of the A-Ring Precursor (Geranylated Acetophenone): The synthesis would likely start from a commercially available acetophenone, such as 2',4'-dihydroxy-acetophenone. The hydroxyl group at the 4'-position would be selectively protected, for instance, as a methoxymethyl (MOM) ether. nih.gov The subsequent step involves the introduction of the geranyl group at the 3'-position. This can be achieved through an O-geranylation followed by a thermally or catalytically induced Claisen rearrangement, which favors the migration of the geranyl group to the ortho position (C-3'). nih.gov Finally, methylation of the remaining 4'-hydroxyl group would yield the required A-ring fragment.

Preparation of the B-Ring Precursor (Geranylated Benzaldehyde): The B-ring precursor, 4-hydroxy-3-geranylbenzaldehyde, can be synthesized starting from 4-hydroxybenzaldehyde. Similar to the A-ring synthesis, this would involve a geranylation reaction to introduce the lipophilic side chain.

Claisen-Schmidt Condensation: The final and crucial step is the base-catalyzed Claisen-Schmidt condensation of the two synthesized fragments. jchemrev.comencyclopedia.pubmdpi.com The geranylated acetophenone and geranylated benzaldehyde are reacted in the presence of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), typically in an alcoholic solvent. ijpsjournal.com This reaction forms the central α,β-unsaturated ketone bridge, completing the carbon skeleton of this compound. Alternative green chemistry approaches, such as microwave-assisted synthesis or solvent-free grinding techniques, have also been developed for chalcone synthesis and could be applied here to improve reaction times and yields. nih.govcdnsciencepub.com

| Synthetic Stage | Key Reaction Type | Precursors/Reagents | Purpose |

| Retrosynthesis | Disconnection | This compound | To identify key building blocks (acetophenone and benzaldehyde fragments). |

| A-Ring Synthesis | O-Geranylation / Claisen Rearrangement | 2',4'-Dihydroxyacetophenone, Geranyl Bromide | To install the geranyl group at the C-3' position of the acetophenone core. |

| B-Ring Synthesis | O-Geranylation | 4-Hydroxybenzaldehyde, Geranyl Bromide | To introduce the geranyl group to the benzaldehyde core. |

| Final Assembly | Claisen-Schmidt Condensation | A-Ring Fragment, B-Ring Fragment, KOH/NaOH | To form the α,β-unsaturated carbonyl bridge and complete the chalcone scaffold. jchemrev.comijpsjournal.com |

Synthetic Routes for this compound Analogues and Structural Derivatives

The development of analogues of this compound is driven by the need to improve properties such as solubility and biological activity, or to explore structure-activity relationships (SAR). rsc.orgnih.gov A significant strategy in this area involves mimicking the structure and function of antimicrobial peptides (AMPs) to create novel antibacterial agents. mdpi.com

One prominent study focused on synthesizing amphiphilic xanthoangelol-derived compounds to enhance antibacterial efficacy. mdpi.com The core idea was to modify the naturally hydrophobic chalcone scaffold by introducing cationic groups, thereby creating an amphipathic structure that can effectively disrupt bacterial cell membranes. mdpi.com

Synthetic Strategies for Analogues:

Amphiphilic Derivatives (Series 5 & 9): In this approach, the left-hand side of the xanthoangelol structure was first used to synthesize a pyranochromene scaffold via a cyclization reaction between a resorcinol (B1680541) derivative and citraldimethylacetal. mdpi.com

Series 5: A single lipophilic chain was present on the scaffold. This scaffold was then functionalized by attaching various cationic amine groups via a linker (e.g., 1,3-dibromopropane), resulting in a series of amphiphilic compounds (5a-5h). mdpi.com

Series 9: To increase hydrophobicity, a pyranochromene scaffold bearing two lipophilic chains was synthesized. This was achieved by using a higher equivalent of citraldimethylacetal and a longer reaction time. mdpi.com This dual-chain scaffold was similarly functionalized with various amines to yield compounds (9a-9h), which showed significantly improved antimicrobial properties compared to the single-chain series. Compound 9h was identified as a particularly promising derivative with excellent activity against Gram-positive bacteria. mdpi.com

Hydrogenated Derivatives: Another simple structural modification involves the reduction or hydration of the α,β-unsaturated double bond of the enone system. For instance, in the synthesis of Xanthoangelol B, a derivative named PM-56 was created where this double bond was hydrated. nih.govacs.org This modification can alter the planarity and electronic properties of the molecule, which can be useful for studying the importance of the enone moiety for specific biological activities.

| Analogue Series/Derivative | Synthetic Strategy | Key Modification | Purpose of Modification | Reference |

| Series 5 (e.g., 5a-5h) | Cyclization followed by alkylation with amines | Introduction of a single lipophilic chain and a cationic head group | To create amphiphilic structures mimicking antimicrobial peptides (AMPs) | mdpi.com |

| Series 9 (e.g., 9a-9h) | Modified cyclization followed by alkylation with amines | Introduction of two lipophilic chains and a cationic head group | To enhance hydrophobicity and improve membrane disruption and antibacterial activity | mdpi.com |

| PM-56 | Hydration of the enone double bond | Reduction of the Cα=Cβ double bond of the chalcone core | To investigate the role of the α,β-unsaturated system in biological activity | nih.govacs.org |

Methodologies for Chemical Modification of this compound for Research Purposes

Beyond creating analogues for therapeutic development, chemical modification is employed to turn natural products like this compound into chemical probes. These tools are invaluable for studying molecular mechanisms of action, identifying cellular targets, and visualizing biological processes. nih.gov Methodologies often focus on introducing reporter groups such as radionuclides or fluorophores.

Methodologies for Probe Development:

Radiolabeling via Chelators: A common strategy for creating probes for in vivo imaging (e.g., SPECT or PET) is to attach a chelating ligand to the molecule of interest. This chelator can then stably coordinate a radionuclide. For chalcones, derivatives have been synthesized with chelating systems like monoamine-monoamide dithiol (MAMA) and bis-amino-bis-thiol (BAT). nih.gov These chelators form neutral complexes with radionuclides like Technetium-99m (99mTc), a feature that is important for applications like brain imaging. nih.gov The synthesis involves first preparing the chalcone with a reactive handle (e.g., a hydroxyl group), which is then coupled to a linker (e.g., dibromoalkane) and finally reacted with the chelating ligand. nih.gov

Fluorescent Probes: Many chalcones possess intrinsic fluorescent properties that can be modulated and utilized. nih.gov Their fluorescence can be sensitive to the local environment, such as protein binding or aggregation, making them potential "turn-on" or "turn-off" probes. ijpsjournal.com Chemical modifications can be designed to enhance this intrinsic fluorescence or to shift its emission wavelength. Alternatively, an extrinsic fluorophore can be covalently attached to the this compound scaffold. This would typically involve synthesizing a this compound derivative with a reactive functional group (an amine, carboxylic acid, or alkyne for click chemistry) that allows for straightforward conjugation with a commercially available fluorescent dye.

| Modification Type | Methodology | Purpose / Application | Example from Chalcone Chemistry |

| Radiolabeling | Covalent attachment of a chelating ligand (e.g., MAMA, BAT) followed by complexation with a radionuclide (e.g., 99mTc). nih.gov | In vivo imaging (SPECT/PET), biodistribution studies, target engagement assays. | Development of 99mTc-labeled chalcones as potential imaging probes for β-Amyloid plaques in Alzheimer's disease. nih.gov |

| Fluorescent Labeling | 1. Enhancing intrinsic fluorescence via structural modification.2. Covalent conjugation of an extrinsic fluorophore. | Fluorescence microscopy, flow cytometry, high-throughput screening, studying protein aggregation. | Chalcone derivatives have been developed as dual-sensitive fluorescent probes for investigating protein aggregation. ijpsjournal.com |

Pharmacological and Biological Activities of Xanthoangelol F

Antitumor and Cancer Chemopreventive Activities

Xanthoangelol (B1683599) F exhibits promising attributes in the context of cancer prevention and treatment, primarily through its ability to modulate cellular processes that initiate or promote tumor development.

Studies have indicated that Xanthoangelol F possesses the capability to inhibit the activation of tumor initiators. Specifically, research has shown that this compound, along with other related chalcones like isobavachalcone (B1672217), can inhibit the activation of (±)-(E)-methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexemide (NOR 1), which serves as a nitric oxide (NO) donor. This inhibition is considered a significant finding in primary screening tests for antitumor initiators nih.gov.

This compound has demonstrated a notable capacity to suppress the induction of the Epstein-Barr virus early antigen (EBV-EA) nih.govnih.govscispace.comthieme-connect.comescholarship.org. EBV is an oncogenic virus, and its early antigen expression is a marker of viral activation and subsequent cellular transformation. Studies involving Raji cells have shown that this compound can inhibit EBV-EA induction, with reported IC50 values in the range of 211–348 mol ratio/32 pmol TPA thieme-connect.com. This activity suggests a role for this compound in preventing or mitigating cancers associated with EBV infection.

| Compound | Activity | Assay/Method | IC50 Value | Source |

| This compound | Inhibition of EBV-EA Induction | Raji cells, TPA stimulation | 211–348 mol ratio/32 pmol TPA | thieme-connect.com |

| This compound | Inhibition of EBV-EA Induction | TPA-stimulated Raji cells (part of study) | 230, 270, and 348 mol ratio/32 pmol TPA (transformed compounds) | mdpi.com |

Beyond the direct inhibition of tumor initiators and viral gene expression, this compound's antitumor potential may involve the modulation of various cellular pathways crucial to tumorigenesis. While detailed mechanistic studies specifically on this compound's broad pathway modulation are less extensive, its ability to inhibit NOR 1 activation suggests an influence on NO-mediated signaling pathways often linked to cancer initiation and progression nih.gov. Furthermore, research on related chalcones, including the parent compound Xanthoangelol, indicates modulation of pathways such as NF-κB and apoptosis, involving key signaling molecules like caspases and regulators of cell death nih.govresearchgate.netbiocrick.com. However, specific direct evidence for this compound's comprehensive modulation of these pathways requires further detailed investigation.

Antiviral Activities

This compound has shown significant promise as an antiviral agent, particularly against coronaviruses, by targeting essential viral enzymes.

This compound has been identified as a potent inhibitor of key proteases from the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), namely the 3CLpro (main protease) and PLpro (papain-like protease) mdpi.comnih.govethnopharmacologia.orguneb.brtandfonline.comfrontiersin.orgresearchgate.net. Studies indicate that this compound inhibits SARS-CoV 3CLpro through a competitive mechanism and SARS-CoV PLpro through a non-competitive mechanism mdpi.comresearchgate.net. Research has quantified its inhibitory potential with specific IC50 values.

| Compound | Target Enzyme | Inhibitory Mechanism | IC50 Value | Source |

| This compound | SARS-CoV 3CLpro | Competitive | 34.10 μM | nih.govethnopharmacologia.orguneb.br |

| This compound | SARS-CoV PLpro | Non-competitive | 5.60 μM | nih.govethnopharmacologia.orguneb.br |

Evaluation of Differential Activities and Specificity of this compound

The investigation into the specific biological activities of this compound reveals a distinct profile characterized by a lack of certain inhibitory effects observed with related compounds. These findings contribute to understanding its specific role and potential applications by highlighting what it does not do, thereby defining its specificity.

Absence of Inhibitory Activity Against SaeRS Two-Component System in Staphylococcus aureus

Research into novel antivirulence strategies has identified two-component systems (TCSs) as promising targets in combating bacterial pathogens, particularly Staphylococcus aureus. The SaeRS TCS is a key regulator of virulence factors in S. aureus. While Xanthoangelol B has been identified as a compound that inhibits the SaeRS TCS by binding to SaeS and inhibiting its histidine kinase activity, this compound has been shown to lack this inhibitory effect. Studies evaluating this compound at a concentration of 20 μM found no significant inhibitory activity against the SaeRS two-component system nih.govacs.org. This suggests that the structural features required for SaeRS TCS inhibition are not present or are significantly altered in this compound compared to Xanthoangelol B.

| Compound | Target System | Activity Against SaeRS TCS | Concentration | Reference |

| This compound | SaeRS Two-Component System | No inhibitory activity | 20 μM | acs.org |

| Xanthoangelol B | SaeRS Two-Component System | Inhibitory activity | Not specified | nih.govacs.org |

Lack of Marked Suppression on NF-κB Activation in Vascular Endothelial Cells

Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in regulating gene expression in vascular endothelial cells, influencing processes such as cytokine production and adhesion molecule expression. Studies investigating the effects of various xanthoangelol derivatives on NF-κB activation in cultured porcine aortic endothelial cells (PAECs) have differentiated their activities. While Xanthoangelol D was found to markedly suppress both basal and tumor necrosis factor-alpha (TNF-α)-induced NF-κB activation, this compound, along with Xanthoangelol and Xanthoangelol E, did not exhibit such marked suppression researchgate.netjst.go.jpnih.gov. This indicates that this compound does not significantly interfere with the NF-κB signaling pathway in these cellular models.

| Compound | Target System | Effect on NF-κB Activation | Notes | Reference |

| This compound | NF-κB activation in vascular endothelial cells | No marked suppression | Xanthoangelol D markedly suppressed NF-κB activation, but Xanthoangelol, E, and F did not. | researchgate.netjst.go.jpnih.gov |

| Xanthoangelol D | NF-κB activation in vascular endothelial cells | Marked suppression | researchgate.netjst.go.jpnih.gov |

Mechanisms of Action of Xanthoangelol F at the Molecular and Cellular Levels

Enzymatic Target Interaction Profiles

Xanthoangelol (B1683599) F exhibits distinct inhibitory mechanisms against viral enzymes, particularly those essential for the replication of coronaviruses like SARS-CoV. This interaction is characterized by both competitive and non-competitive inhibition, depending on the target enzyme.

Xanthoangelol F has been identified as a competitive inhibitor of the SARS-CoV 3C-like protease (3CLpro). This viral enzyme is a cysteine protease crucial for processing viral polyproteins into functional, non-structural proteins required for viral replication. In competitive inhibition, the inhibitor molecule, in this case, this compound, structurally resembles the natural substrate of the enzyme and binds to the active site. This binding event physically blocks the substrate from accessing the catalytic site, thereby preventing the enzymatic reaction from occurring. The inhibitory effect of this compound on 3CLpro highlights a key aspect of its antiviral activity.

In contrast to its interaction with 3CLpro, this compound acts as a non-competitive inhibitor of the SARS-CoV papain-like protease (PLpro). PLpro is another critical viral enzyme involved in the cleavage of the viral polyprotein. Non-competitive inhibition occurs when the inhibitor binds to an allosteric site on the enzyme, which is a location distinct from the active site. This binding induces a conformational change in the enzyme's structure, altering the shape of the active site and reducing its catalytic efficiency. A key characteristic of this mechanism is that the inhibitor does not compete with the substrate for binding to the active site; it can bind to the enzyme whether the substrate is bound or not. This dual-pronged inhibition of two essential viral proteases underscores the potential of this compound as an antiviral agent.

| Enzyme Target | Virus | Inhibition Type |

|---|---|---|

| 3C-like protease (3CLpro) | SARS-CoV | Competitive |

| Papain-like protease (PLpro) | SARS-CoV | Non-Competitive |

Cellular Pathway Modulation

Beyond direct enzyme inhibition, this compound exerts its biological effects by modulating complex cellular signaling networks. These actions are particularly relevant to its antitumor and antiviral properties.

This compound has demonstrated significant antitumor activities by interfering with signaling pathways crucial for tumor initiation and progression. One of the key mechanisms is the inhibition of tumor-induced neovascularization. It achieves this by inhibiting the binding of Vascular Endothelial Growth Factor (VEGF) to its receptors on human umbilical vein endothelial cells (HUVECs). nih.gov This action disrupts the formation of new blood vessels that tumors require to grow and metastasize. nih.gov

Furthermore, this compound modulates the tumor microenvironment by inhibiting the differentiation and activation of M2 macrophages, which are known to promote tumor growth. nih.gov This is accomplished by inhibiting the phosphorylation of Stat3 (Signal Transducer and Activator of Transcription 3), a key protein in the M2 macrophage differentiation pathway. nih.gov The compound has also been shown to inhibit DNA synthesis in Lewis lung carcinoma (LLC) cells and induce apoptosis in neuroblastoma and leukemia cells, further contributing to its antitumor profile. nih.govmedchemexpress.com

| Pathway/Process | Key Molecular Target/Cell Type | Observed Effect |

|---|---|---|

| Neovascularization (Angiogenesis) | VEGF Receptor | Inhibition of VEGF binding to endothelial cells. nih.gov |

| Macrophage Differentiation | Stat3 | Inhibition of Stat3 phosphorylation, preventing M2 macrophage differentiation. nih.gov |

| Cell Proliferation | Lewis Lung Carcinoma Cells | Inhibition of DNA synthesis. nih.gov |

| Apoptosis | Neuroblastoma and Leukemia Cells | Induction of programmed cell death. medchemexpress.com |

The enzymatic inhibition of viral proteases 3CLpro and PLpro by this compound directly interferes with the viral life cycle. Coronaviruses synthesize their proteins as large polyproteins that must be cleaved into individual functional units to form the viral replication and transcription complex. nih.gov By inhibiting 3CLpro and PLpro, this compound effectively halts this crucial processing step. This disruption prevents the assembly of the machinery necessary for the virus to replicate its RNA genome, thereby blocking the production of new viral particles.

The effects of this compound on cellular pathways can be distinguished from those of other related chalcones. A notable example is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Research has shown that Xanthoangelol D, a closely related chalcone (B49325), markedly suppresses NF-κB activation. researchgate.net In contrast, studies indicate that this compound does not have the same suppressive effect on the NF-κB pathway. researchgate.net This demonstrates a structural specificity among chalcones in their ability to modulate this particular inflammatory pathway. While other chalcones like Cardamonin and Butein are known inhibitors of NF-κB, this compound's activity appears to be directed elsewhere. nih.gov

Regarding the SaeRS two-component system (TCS) in bacteria such as Staphylococcus aureus, which regulates the expression of virulence factors, there is currently no specific research available detailing the direct effects of this compound. nih.govnih.gov While some chalcones have been investigated for their ability to inhibit bacterial virulence factors like biofilm formation, a direct comparison of this compound's action on the SaeRS TCS pathway relative to other chalcones is not documented in the current scientific literature. nih.gov

| Chalcone | Effect on NF-κB Activation |

|---|---|

| This compound | No significant suppression reported. researchgate.net |

| Xanthoangelol D | Suppresses activation. researchgate.net |

| Cardamonin | Suppresses activation. nih.gov |

| Butein | Suppresses activation. nih.gov |

Structure Activity Relationship Sar Studies of Xanthoangelol F and Analogues

Impact of Specific Structural Moieties on Biological Activity

Research on prenylated chalcones suggests that certain structural moieties significantly impact their biological activities. For instance, a study on xanthoangelol (B1683599) B and its analogues indicated that the presence of a hydroxyl group in the terminal isoprene (B109036) unit is crucial for antivirulence activity against Staphylococcus aureus acs.org. Although Xanthoangelol F is described as lacking this specific hydroxyl group in its terminal isoprene unit compared to some active analogues, its structure still possesses a prenyl group acs.org. Prenyl groups on the A-ring of chalcones have been shown to contribute to increased antibacterial action frontiersin.orgfrontiersin.org. The α,β-unsaturated ketone moiety, characteristic of chalcones, is also recognized as important for various biological activities, including anti-inflammatory effects jocpr.comrasayanjournal.co.in. Furthermore, the hydroxylation pattern on the aromatic rings can influence cytotoxic activity, with some studies indicating that hydroxylated prenylated chalcones can be more active than their non-hydroxylated counterparts jocpr.comnih.gov.

Comparative Analysis of this compound with Chemically Related Chalcones

Comparative studies highlight how subtle structural differences among related chalcones can lead to varying biological profiles. This compound belongs to a family of prenylated chalcones that includes Xanthoangelol, Xanthoangelol B, Xanthoangelol D, and Xanthoangelol E, often isolated from Angelica species acs.orgnih.gov.

Xanthoangelol and this compound: While both are natural prenylated chalcones from Angelica, this compound differs structurally from Xanthoangelol by a methoxylation on a central phenol (B47542) hydroxyl group acs.org. Research suggests that Xanthoangelol itself, lacking the hydroxyl group in the terminal isoprene unit, did not exhibit antivirulence activity against S. aureus acs.org. The impact of the methoxylation in this compound on its activity compared to Xanthoangelol remains an area for specific investigation, though methoxy (B1213986) groups can influence lipophilicity and interaction with biological targets rsc.org.

Xanthoangelol B: This compound has been studied for its antivirulence activity against S. aureus, where it effectively repressed GFP expression while allowing bacterial growth acs.orgnih.gov. Xanthoangelol B possesses a hydroxyl group in its terminal isoprene unit, a feature identified as crucial for this activity acs.org. In contrast, Xanthoangelol and this compound, lacking this specific hydroxyl group, did not show similar inhibitory activity acs.org.

Xanthoangelol D and E: Information directly comparing this compound with Xanthoangelol D and E in SAR studies is less detailed in the provided search results. However, these compounds are part of the same family of prenylated chalcones from Angelica keiskei nih.gov. Studies on other prenylated chalcones like xanthohumol (B1683332) and its derivatives show that modifications, such as hydroxylation or prenylation patterns, can significantly alter cytotoxic and antioxidant activities frontiersin.orgjocpr.comnih.gov.

Comparative Activity Summary (Antiviral against S. aureus SaeRS TCS):

| Compound | Terminal Isoprene Unit Hydroxylation | Activity Against S. aureus SaeRS TCS | Reference |

| Xanthoangelol B | Present | Inhibitory | acs.orgnih.gov |

| Xanthoangelol | Absent | No activity | acs.org |

| This compound | Absent | No activity | acs.org |

Identification of Pharmacophoric Elements for Distinct Biological Effects

Identifying specific pharmacophoric elements for this compound requires analyzing its structural features in relation to its observed or potential biological activities. Based on general chalcone (B49325) SAR and studies on related compounds:

Prenyl Group: The presence of a prenyl group, particularly on the A-ring, is often associated with enhanced antibacterial activity and lipophilicity, aiding in membrane penetration frontiersin.orgfrontiersin.orgmdpi.com.

α,β-Unsaturated Ketone System: This core structure is fundamental to the chalcone scaffold and is implicated in various biological interactions, including enzyme inhibition and antioxidant properties jocpr.comrasayanjournal.co.innih.gov.

Hydroxyl and Methoxy Groups: The positioning and number of hydroxyl and methoxy groups on the aromatic rings (A and B rings) are critical determinants of activity. Hydroxyl groups can participate in hydrogen bonding, which is often crucial for binding to biological targets jocpr.comnih.govrsc.orgmdpi.com. For instance, the 4'-hydroxyl moiety in xanthoangelol was noted to contribute to strong activity frontiersin.org. Methoxylation, as seen in this compound, can also modulate lipophilicity and biological interactions acs.orgrsc.org.

Terminal Isoprene Unit: While this compound's terminal isoprene unit lacks the hydroxyl group found in active analogues like Xanthoangelol B, the presence of the prenyl/isoprene chain itself contributes to the compound's lipophilic character and potential for interaction with cellular membranes or hydrophobic pockets of enzymes acs.orgfrontiersin.orgmdpi.com.

The distinct biological effects observed for different chalcones, such as the antivirulence activity of Xanthoangelol B versus the lack of it in Xanthoangelol and this compound, underscore the critical role of specific functional groups, particularly the hydroxyl group on the terminal isoprene unit, in defining the pharmacophore for that particular activity acs.org. For other activities, such as cytotoxic or antioxidant effects, the hydroxylation pattern and prenyl substitution on the aromatic rings become more significant frontiersin.orgjocpr.comnih.gov.

Advanced Research Methodologies Applied to Xanthoangelol F Studies

In Silico Computational Chemistry Approaches

Computational chemistry plays a crucial role in the early stages of drug discovery by predicting molecular behavior and interactions. For Xanthoangelol (B1683599) F, these methods provide valuable insights into its potential efficacy and drug-likeness.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are utilized to predict the binding affinity and orientation of Xanthoangelol F to specific biological targets. Studies have investigated its potential against viral targets, particularly in the context of coronaviruses. Research indicates that this compound has been subjected to docking simulations against key proteins of SARS-CoV-2, including the Nucleocapsid Protein, Spike Glycoprotein, Protease 3CLpro, and Helicase. These simulations have revealed that this compound achieves high Moldock scores when docked with these targets, suggesting a favorable binding interaction, comparable to established antiviral medications like Ivermectin and Remdesivir. wu.ac.thwu.ac.th Specific interactions with amino acid residues, such as Asn440, have also been computationally analyzed, yielding docking scores of -7.12 and -8.01 kcal/mol. semanticscholar.org

Table 1: Molecular Docking Results for this compound with SARS-CoV-2 Targets

| Target Protein | Docking Score (Type) | Reference |

| Nucleocapsid Protein | High Moldock Score | wu.ac.thwu.ac.th |

| Spike Glycoprotein | High Moldock Score | wu.ac.thwu.ac.th |

| Protease 3CLpro | High Moldock Score | wu.ac.thwu.ac.th |

| Helicase | High Moldock Score | wu.ac.thwu.ac.th |

| Asn440 (specific interaction) | -7.12, -8.01 (kcal/mol) | semanticscholar.org |

Prediction of Pharmacological Profiles via ADMET Modeling

To assess the potential of this compound as a drug candidate, its pharmacological profile is evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling. Computational tools are employed to predict how the compound might behave within a biological system, including its pharmacokinetic properties and potential toxicities. wu.ac.thwu.ac.th These studies integrate ADMET predictions with molecular docking results to identify compounds with favorable drug-like characteristics and therapeutic potential. Analyses have focused on predicting solubility, distribution, and metabolic pathways, which are critical for determining a compound's suitability for further development. semanticscholar.orgnih.gov

Table 2: ADMET Prediction Summary for this compound

| Property Category | Findings/Assessment | Reference |

| Pharmacological Profile | Assessed via ADMET modeling | wu.ac.thwu.ac.th |

| Drug-likeness | Evaluated for potential as lead compound | wu.ac.thwu.ac.th |

| Solubility/Distribution/Metabolism | Predicted | semanticscholar.orgnih.gov |

In Vitro Cellular and Biochemical Assay Systems

In vitro methodologies provide experimental validation for the computational predictions, allowing researchers to observe the direct effects of this compound on biological systems.

Enzyme Inhibition Assays (e.g., Protease Activity Assays)

Biochemical assays are instrumental in determining the inhibitory effects of this compound on specific enzymes. Studies have explored its potential to inhibit viral proteases, such as the SARS-CoV 3CLpro, which is essential for viral replication. This compound has been included in screenings of plant-derived chalcones for protease inhibition. Research indicates that this compound, as part of a group of alkylated chalcones, demonstrated inhibitory activity against SARS-CoV 3CLpro in cell-free trans-cleavage assays. While specific IC50 values for this compound were not explicitly detailed in all findings, the broader group of compounds it belongs to exhibited IC50 values ranging from 5.8 to 50.8 µM. tandfonline.comtandfonline.com

Table 3: Enzyme Inhibition Assays for this compound

| Enzyme | Assay Type | IC50 Value Range | Reference |

| SARS-CoV 3CLpro | Cell-free trans-cleavage | 5.8 – 50.8 µM | tandfonline.comtandfonline.com |

Cell-Based Bioactivity Screens (e.g., Antitumor-Initiator, Antiviral, EBV-EA Induction Assays)

Various cell-based assays are employed to evaluate the direct biological activities of this compound. In antiviral research, its potential against coronaviruses has been assessed, with studies suggesting it may act as a potent lead compound for COVID-19 treatment based on computational and preliminary evaluations. wu.ac.thwu.ac.th

Investigations into bacterial virulence have examined this compound's effect on the SaeRS Two-Component System (TCS) in Staphylococcus aureus. These studies found that this compound did not exhibit inhibitory activity against this system at a concentration of 20 μM. acs.org

While general pharmacological activities such as "antitumor-promotion" and "antiviral" are associated with Angelica chalcones, including this compound, specific cell-based assay results for "antitumor-initiator" or "EBV-EA induction" directly attributed to this compound were not explicitly detailed in the provided search results.

Table 4: Cell-Based Bioactivity Screens of this compound

| Assay Type / Target | Cell Line / Organism | Activity / Finding | Reference |

| Antiviral Potential | SARS-CoV-2 | Potential lead compound | wu.ac.thwu.ac.th |

| SaeRS TCS Inhibition | Staphylococcus aureus | No inhibitory activity at 20 μM | acs.org |

Advanced Signaling Pathway Analysis using Reporter Systems (e.g., SaeRS TCS, NF-κB)

Reporter systems and advanced signaling pathway analyses are utilized to understand the molecular mechanisms through which this compound exerts its effects. Research into the NF-κB signaling pathway, which is critical for inflammatory responses, has examined related compounds. For example, Xanthoangelol (a structurally similar compound) has shown inhibition of TNF-alpha-induced NF-κB activation in HeLa cells with an IC50 of 1.03 μM, and it has also been reported to suppress AP-1 while having no effect on NF-κB. medchemexpress.combiocrick.com A general mechanistic insight suggests that modifications to hydroxyl groups can reduce NF-κB activation by inhibiting IκBα phosphorylation. However, direct experimental data specifically detailing this compound's modulation of the NF-κB pathway using reporter systems was not explicitly found in the provided search results.

Regarding bacterial signaling, the SaeRS TCS in Staphylococcus aureus was assessed, with this compound found to lack inhibitory activity at 20 μM. acs.org

Table 5: Signaling Pathway Modulation by this compound (and related compounds)

| Pathway / System | Reporter System / Assay | Observed Effect for this compound | Reference |

| SaeRS TCS | GFP reporter | No inhibitory activity at 20 μM | acs.org |

| NF-κB | SEAP reporter (HeLa) | Not directly assessed for F; Xanthoangelol showed IC50 1.03 μM | medchemexpress.com |

| NF-κB | General pathway analysis | No effect on NF-κB (for Xanthoangelol) | biocrick.com |

Compound Name Table

this compound

Xanthoangelol

4-hydroxyderricin (B1235420) (4-HD)

Xanthoangelol D

Xanthoangelol E

Xanthoangelol B

Xanthoangelol G

Xanthokeistal A

Psoralen

Bergapten

Xanthotoxin

Isopimpinellin

Reserpine

Tetrandrine

Favilavir

Remdesivir

Ivermectin

Dexamethasone

PM-56

Future Research Trajectories for Xanthoangelol F

Elucidation of Novel Molecular Targets and Cellular Pathways

While current research has identified several molecular targets for Xanthoangelol (B1683599) F, a comprehensive understanding of its mechanism of action requires deeper exploration. Future studies should aim to build upon the existing knowledge to uncover novel targets and more fully delineate the cellular pathways it modulates.

Initial research has shown that Xanthoangelol F and related chalcones interact with a variety of proteins and pathways, demonstrating a pleiotropic effect on cellular function. For instance, Xanthoangelol has been identified as an inhibitor of Aurora kinases A and B, as well as the Epidermal Growth Factor Receptor (EGFR), which may contribute to its cytotoxic effects in cancer cells. nih.gov In the context of melanoma, it has been found to target both BRAFV600E and PI3K, key drivers in this malignancy. researchgate.net

Further research has revealed its influence on critical signaling pathways related to neurodegenerative diseases and inflammation. Studies have demonstrated its ability to modulate the Keap-1/Nrf-2 signaling pathway, which is crucial for cellular defense against oxidative stress. ewha.ac.kr It also decreases the expression of the transient receptor potential vanilloid 1 (TRPV-1), a channel involved in synaptic plasticity. ewha.ac.kr In models of Alzheimer's disease, this compound has been shown to attenuate neuroinflammation by inhibiting interleukin-1 beta (IL-1β) and tumor necrosis factor-α (TNF-α). ewha.ac.kr

Its pro-apoptotic activity is another significant area for future investigation. This compound induces apoptosis in neuroblastoma and leukemia cells through the activation of caspase-3. jst.go.jpnih.govmedchemexpress.com Interestingly, this action appears to be independent of the common Bax/Bcl-2 signaling pathway, suggesting an alternative mechanism for inducing programmed cell death that warrants further exploration. jst.go.jpnih.gov Additionally, the compound is known to be a nonselective inhibitor of monoamine oxidases (MAO-A and MAO-B) and a potent inhibitor of dopamine (B1211576) β-hydroxylase (DBH), indicating potential applications in neurological and psychiatric disorders. nih.govselleckchem.com Other identified targets include α-glucosidase and dipeptidyl peptidase-IV (DPP-IV), suggesting a role in metabolic diseases. nih.gov

Future research should employ advanced techniques such as proteomics, transcriptomics, and chemoproteomics to identify new binding partners and downstream effectors of this compound. Elucidating these novel interactions will be critical for understanding its full therapeutic potential and for identifying new disease indications.

Table 1: Known Molecular Targets and Pathways of this compound and Related Chalcones

| Target/Pathway | Biological Activity/Disease Context | Source(s) |

|---|---|---|

| Aurora A/B Kinases | Anticancer | nih.gov |

| EGFR | Anticancer | nih.gov |

| BRAFV600E / PI3K | Melanoma | researchgate.net |

| Keap-1/Nrf-2 Pathway | Neuroprotection, Antioxidant Response | ewha.ac.kr |

| TRPV-1 | Synaptic Plasticity, Memory | ewha.ac.kr |

| IL-1β, TNF-α | Neuroinflammation | ewha.ac.kr |

| Caspase-3 Activation | Apoptosis in Cancer Cells | jst.go.jpnih.govmedchemexpress.com |

| Monoamine Oxidase (MAO) | Neurological Disorders | nih.govselleckchem.com |

| Dopamine β-hydroxylase (DBH) | Neurological Disorders | nih.govselleckchem.com |

| α-glucosidase, DPP-IV | Diabetes/Metabolic Disorders | nih.gov |

Rational Design and Synthesis of Potent this compound Derivatives for Specific Biological Applications

Despite its promising bioactivities, this compound possesses certain liabilities that may limit its therapeutic utility, including poor water solubility and susceptibility to metabolic degradation. nih.gov These drawbacks necessitate the rational design and synthesis of novel derivatives to enhance its pharmacological properties. Future research will focus on creating analogues with improved potency, selectivity, stability, and pharmacokinetic profiles.

A successful example of this approach has been demonstrated in the development of new antibacterial agents. nih.gov Recognizing that this compound's antibacterial action involves disrupting cell membranes, researchers designed and synthesized a series of amphiphilic derivatives that mimic the structure and function of antimicrobial peptides (AMPs). nih.gov This strategy aimed to improve water solubility, reduce the rate of metabolism, and broaden the antibacterial spectrum. nih.gov One derivative, designated as compound 9h, exhibited excellent activity against Gram-positive bacteria, comparable to the antibiotic vancomycin, but with low toxicity to human cells and good stability in plasma. nih.gov Mechanistic studies confirmed that compound 9h acts by disrupting the integrity of the bacterial cell membrane, leading to the leakage of cellular contents and bacterial death. nih.gov

This research provides a clear blueprint for future synthetic efforts. Key strategies will involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the chalcone (B49325) scaffold and its substituents to identify the key structural features required for activity against specific targets. This was demonstrated in the synthesis of Xanthoangelol B fragments to determine that the whole structure was necessary for its antivirulence activity against S. aureus. nih.gov

Improving Physicochemical Properties: Introducing polar functional groups or employing prodrug strategies to enhance aqueous solubility and bioavailability.

Enhancing Target Specificity: Modifying the structure to increase affinity for a particular molecular target over others, thereby reducing potential off-target effects.

Metabolic Stabilization: Altering metabolically labile sites, such as phenolic hydroxyl groups, to reduce first-pass metabolism and prolong the compound's half-life. nih.gov

By applying these principles of medicinal chemistry, it will be possible to generate a new class of this compound-based compounds optimized for specific applications, such as targeted cancer therapy, neuroprotective agents, or next-generation antibiotics.

Table 2: Example of Xanthoangelol Derivative Development

| Parent Compound | Derivative | Design Strategy | Improved Properties | Target Application | Source(s) |

|---|

Preclinical Development Considerations and Translational Research Opportunities

Translating a promising compound like this compound from a laboratory finding to a clinical therapy ("bench-to-bedside") is a complex process that hinges on rigorous preclinical development. pharmafeatures.com This stage involves assessing the efficacy, safety, and pharmacokinetics of the compound in non-human systems before it can be considered for human trials. taylorandfrancis.comdndi.org

Future research on this compound and its optimized derivatives must incorporate a robust preclinical strategy. A primary consideration is the use of relevant animal models that accurately reflect human disease pathology. pharmafeatures.com For example, the neuroprotective effects of this compound have been evaluated in a scopolamine-induced amnesia mouse model, which represents an initial step in preclinical validation for Alzheimer's disease. ewha.ac.kr Similarly, its anticancer properties will need to be assessed in various xenograft and genetically engineered mouse models that mimic human cancers.

Key aspects of the preclinical development program for this compound will include:

Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Studies will need to determine its bioavailability, how it distributes in the body, how it is metabolized, and how it is cleared.

Pharmacodynamics (PD): Establishing the relationship between drug concentration and the observed therapeutic effect. This involves identifying and validating biomarkers that can demonstrate the drug is engaging its target and having the desired biological effect in vivo. taylorandfrancis.com

Toxicology: Conducting comprehensive safety studies to identify any potential adverse effects. This includes determining the maximum tolerated dose and assessing for acute and chronic toxicity in relevant animal models. taylorandfrancis.com

Formulation Development: Creating a stable and effective formulation for administration. As this compound has poor water solubility, developing formulations that enhance its solubility and bioavailability will be crucial for clinical success. nih.govdndi.org

The ultimate goal of this translational research is to bridge the gap between basic science and clinical application. pharmafeatures.com The data generated during preclinical development are critical for designing safe and effective Phase I clinical trials in human subjects. dndi.org By carefully considering these preclinical hurdles and systematically addressing them, the therapeutic potential of this compound and its derivatives can be thoroughly evaluated and hopefully realized.

Q & A

How is Xanthoangelol F isolated from Angelica keiskei, and what analytical methods confirm its structural purity?

Basic Research Focus

this compound is typically isolated from Angelica keiskei roots or aerial parts using solvent extraction followed by chromatographic techniques. Ethyl acetate (EtOAc) is often employed to fractionate 50% ethanol extracts, and bioactive fractions are further purified via silica gel chromatography, medium-pressure liquid chromatography (MPLC), and high-performance liquid chromatography (HPLC) . Structural confirmation relies on nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS) to identify characteristic chalcone features, such as prenylated side chains and hydroxyl/methoxy groups. Purity (>98%) is validated using HPLC with UV detection at 254–280 nm .

What in vitro models demonstrate this compound's cytotoxicity against cancer cells, and what are the key methodological considerations?

Basic Research Focus

this compound exhibits cytotoxicity in neuroblastoma (NB-39, IMR-32), leukemia (HL60), and stomach cancer (KATO III) cell lines. Standard assays include MTT or WST-1 viability tests, DNA synthesis inhibition via ³H-thymidine incorporation, and apoptosis markers (caspase-3/9 activation, Annexin V staining) . Key considerations include:

- Cell line selection : Compare drug-resistant (e.g., LA–N-1) and drug-sensitive lines to assess specificity.

- Dose optimization : Test concentrations between 10–100 µM, as higher doses may induce non-specific toxicity.

- Mechanistic controls : Use inhibitors (e.g., Z-VAD-FMK for caspases) or antioxidants (e.g., vitamin E) to validate pathways like oxidative stress .

How does this compound modulate endothelial-dependent vasodilation, and what experimental approaches are used to assess its impact on calcium signaling?

Advanced Research Focus

this compound induces vasodilation in rat aortic rings by enhancing endothelium-derived relaxing factor (EDRF) and nitric oxide (NO) production. Methodologies include:

- Ex vivo vascular assays : Measure phenylephrine-induced vasoconstriction inhibition in endothelium-intact vs. denuded aortic rings .

- Calcium imaging : Use Fura-2 AM dye to quantify intracellular free calcium ([Ca²⁺]i) in vascular smooth muscle cells (VSMCs) pretreated with this compound.

- Pharmacological blockers : Co-treatment with L-NMMA (NO synthase inhibitor) or indomethacin (cyclooxygenase inhibitor) to dissect NO/prostanoid contributions .

What contradictory findings exist regarding this compound's role in angiogenesis, and how can researchers reconcile these discrepancies?

Advanced Research Focus

While this compound inhibits tumor-induced neovascularization in Lewis lung carcinoma (LLC) models by blocking VEGF binding to endothelial cells , it paradoxically promotes vasodilation via NO, which can enhance nutrient delivery. To resolve this:

- Context-dependent assays : Test anti-angiogenic effects in tumor xenografts vs. normal vascular beds.

- Dose stratification : Lower doses (1–20 mg/kg) may inhibit pathological angiogenesis, while higher doses (50–100 mg/kg) could disrupt tumor vasculature .

- Multi-omics profiling : Compare transcriptomic signatures of endothelial cells under angiogenic (VEGF-stimulated) vs. vasodilatory (NO-dominant) conditions.

What proteomic strategies identify this compound's targets in apoptosis, particularly concerning oxidative stress pathways?

Advanced Research Focus

Proteomic analysis using 2D electrophoresis and MALDI-TOF-MS revealed that this compound downregulates DJ-1, an antioxidant protein, in neuroblastoma cells. This triggers reactive oxygen species (ROS) accumulation, cytochrome c release, and caspase-9 activation . Key steps include:

- ROS quantification : Use DCFH-DA fluorescence or thiobarbituric acid assays.

- Knockdown/overexpression models : CRISPR/Cas9-mediated DJ-1 deletion or overexpression to validate its role in apoptosis.

- Pathway inhibitors : Pretreat cells with N-acetylcysteine (NAC) to reverse ROS-mediated effects.

How does this compound inhibit viral proteases like SARS-CoV PLpro, and what structure-activity relationship (SAR) studies inform its optimization?

Advanced Research Focus

this compound inhibits SARS-CoV papain-like protease (PLpro) with an IC₅₀ of 5.6 µM via noncompetitive binding, likely targeting the hydrophobic substrate pocket. SAR studies highlight:

- Prenylation : The C-5 prenyl group enhances hydrophobic interactions with PLpro’s ubiquitin-binding domain .

- Hydroxyl groups : 4'-OH and 2'-OH residues are critical for hydrogen bonding with catalytic cysteine (Cys111).

- Assays : Use fluorescence-based protease activity assays (e.g., LRGG-AMC substrate cleavage) and molecular docking simulations to refine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.